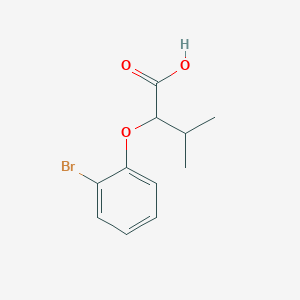

2-(2-Bromophenoxy)-3-methylbutanoic acid

Vue d'ensemble

Description

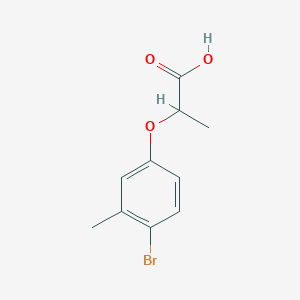

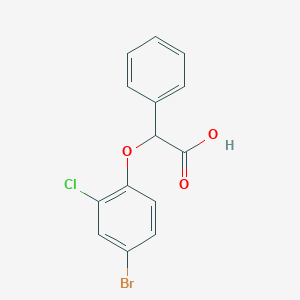

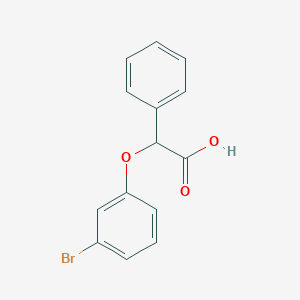

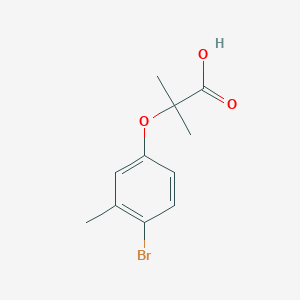

“2-(2-Bromophenoxy)propanoic acid” is a type of organic compound that belongs to the class of bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenoxy)propanoic acid” would likely include a bromophenyl group attached to a propanoic acid moiety via an ether linkage . The exact structure could not be found in the available literature.Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Brominated organic compounds are pivotal in organic synthesis and catalysis. For instance, research by Tateiwa et al. (1997) explores the use of metal cation-exchanged clay as catalysts for organic synthesis, including Friedel-Crafts alkylation and the rearrangement of alkyl phenyl ethers, hinting at the versatility of brominated compounds in synthetic chemistry. The ability to reuse these catalysts highlights the sustainable aspect of such methodologies (Tateiwa & Uemura, 1997).

Biological and Pharmacological Effects

Brominated phenols, a closely related category, have been scrutinized for their biological and toxicological properties. For example, Koch and Sures (2018) discuss 2,4,6-Tribromophenol, highlighting its presence as both an intermediate in the synthesis of brominated flame retardants and a degradation product with potential environmental and health impacts. This underscores the dual nature of brominated compounds, possessing both utility and risk (Koch & Sures, 2018).

Environmental Concerns and Ecotoxicity

The environmental concentrations and toxicology of brominated compounds, particularly those used as flame retardants, have raised concerns regarding their ubiquity and persistence. Research by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants in various matrices, including indoor air and consumer goods. This work emphasizes the need for further research into the environmental fate and toxicity of these compounds, given their widespread application and the observed gaps in current knowledge (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-bromophenoxy)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJXREVQQNJVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

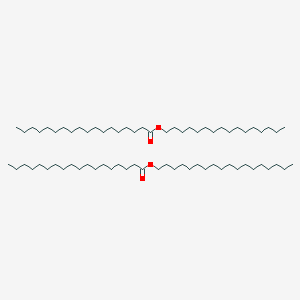

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(2-methoxyethyl)amino]propanoic acid](/img/structure/B3308464.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide](/img/structure/B3308490.png)

![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine](/img/structure/B3308497.png)